

Application Notes & Protocols: Functionalization of Biomolecules Using 1-Ethynylisoquinoline

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Compound of Interest

Compound Name: 1-Ethynylisoquinoline

Cat. No.: B1315498

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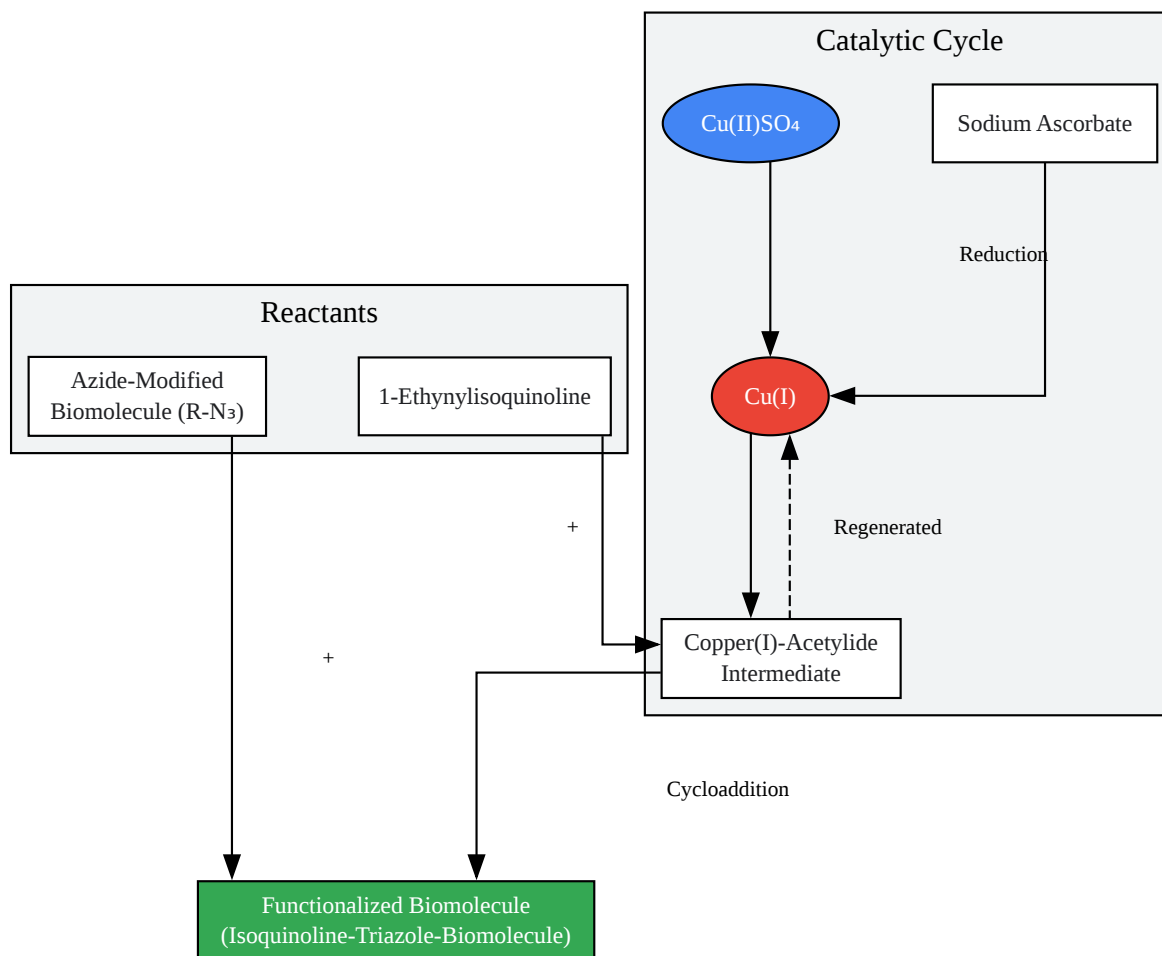
Audience: Researchers, scientists, and drug development professionals.

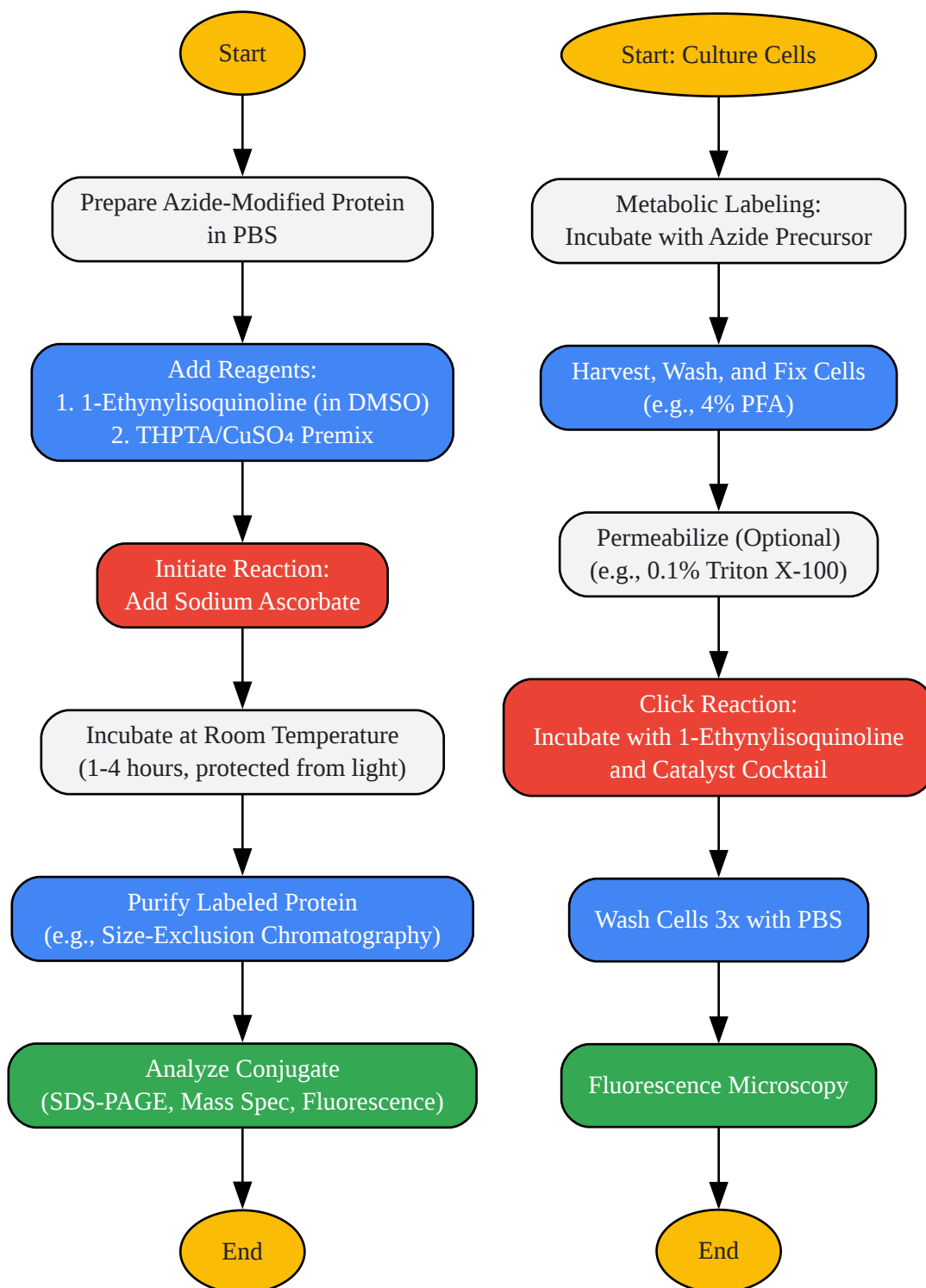
Introduction: **1-Ethynylisoquinoline** is a versatile bifunctional molecule poised for significant applications in bioconjugation and chemical biology. Its terminal alkyne group serves as a reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the covalent labeling of azide-modified biomolecules.^{[1][2]} The isoquinoline core is a well-established fluorophore, and its derivatives are known for their intrinsic fluorescent properties, making **1-ethynylisoquinoline** a potential candidate for creating fluorescent probes for bioimaging.^{[3][4][5][6]} These application notes provide an overview of the potential uses of **1-ethynylisoquinoline** and detailed protocols for its application in labeling proteins and cells.

Section 1: Principle of Bioconjugation via Click Chemistry

The primary method for utilizing **1-ethynylisoquinoline** in bioconjugation is through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the terminal alkyne of **1-ethynylisoquinoline** and an azide group previously incorporated into a target biomolecule (e.g., a protein, nucleic acid, or glycan).^{[1][7]} The reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation techniques.^{[8][9]}

The general mechanism involves the in-situ reduction of a Cu(II) salt (like CuSO₄) by a reducing agent (typically sodium ascorbate) to the catalytic Cu(I) species.^[9] This Cu(I) ion then coordinates with the terminal alkyne of **1-ethynylisoquinoline**, facilitating its reaction with the azide on the target biomolecule to form the 1,4-disubstituted triazole product.^[1]





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